(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid
Description
(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid is a non-natural α-amino acid featuring a pyridinylphenyl substituent at the β-carbon of the alanine backbone. The pyridine moiety may enhance solubility or facilitate interactions with biological targets through hydrogen bonding or π-π stacking .
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-pyridin-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-12(14(17)18)9-10-4-6-11(7-5-10)13-3-1-2-8-16-13/h1-8,12H,9,15H2,(H,17,18)/t12-/m0/s1 |
InChI Key |
OWCPLIWSWLTAFU-LBPRGKRZSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and benzene derivatives.
Formation of the Intermediate: The pyridine ring is first functionalized to introduce the phenyl group.
Amino Acid Formation: The intermediate is then subjected to a series of reactions to introduce the amino and carboxyl groups, forming the final amino acid structure. This step may involve protection and deprotection strategies to ensure the selective introduction of functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
1. NMDA Receptor Modulation
(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid has been studied for its role as a modulator of NMDA (N-methyl-D-aspartate) receptors, which are critical for synaptic plasticity and memory function. Research indicates that derivatives of this compound can act as agonists at the glycine binding site of NMDA receptors, potentially offering therapeutic avenues for neurological disorders such as Alzheimer's disease and schizophrenia .
2. Anticancer Research
The compound has also been investigated for its anticancer properties. Studies suggest that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer types. This mechanism is particularly relevant in the context of targeted cancer therapies that aim to minimize side effects while maximizing efficacy .
3. Neuroprotective Effects
Research has highlighted the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to modulate excitatory neurotransmission may help protect neurons from excitotoxicity, a common feature in conditions like stroke and traumatic brain injury .
Biochemical Applications
1. Peptide Synthesis
The compound is utilized in peptide synthesis, particularly as a building block for creating more complex peptides that can serve various biological functions. Its chirality allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical applications .
2. Enzyme Inhibition Studies
this compound is also employed in enzyme inhibition studies to understand the interaction between amino acids and enzymes involved in metabolic pathways. These insights can lead to the development of drugs that target specific enzymes implicated in diseases .
Materials Science Applications
1. Polymer Chemistry
In materials science, derivatives of this compound have been explored for their potential use in developing new polymer materials with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength, making it suitable for various industrial applications .
2. Cosmetic Formulations
Recent studies have investigated the use of this compound in cosmetic formulations due to its potential moisturizing properties and ability to enhance skin barrier function. This application is particularly relevant in developing products aimed at improving skin health and appearance .
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Pyridinyl vs. Other Aryl Groups
- GW-1929 Hydrochloride: Replaces the pyridinyl group with a benzoylphenyl and a methyl(pyridin-2-yl)amino ethoxy group. This compound acts as a PPARγ agonist, demonstrating hypoglycemic and lipid-lowering effects in vivo .
- (S)-2-amino-3-(4-sulfophenyl)propanoic acid: Substitutes pyridinyl with a sulfophenyl group, enhancing hydrophilicity. Such modifications are critical for improving solubility in aqueous systems or targeting sulfotransferases .
- Thiazole-Linked Analogs : Replace pyridinyl with thiazole derivatives (e.g., 4-methyl-2-arylthiazol-5-yl). These compounds exhibit antimycobacterial activity against Mycobacterium tuberculosis and Mycobacterium bovis, with low cytotoxicity to human cells .
Functional Group Additions
- Tetrazine Derivatives: (S)-2-amino-3-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl)propanoic acid incorporates a tetrazine group, enabling bioorthogonal "click chemistry" for targeted drug delivery or imaging .
- Fluoroethoxy Substituents: (S)-2-((S)-2-amino-3-(4-(2-fluoroethoxy)phenyl)propanamido)propanoic acid (AcFET) is designed for tumor imaging via positron emission tomography (PET), leveraging fluorine-18 radiolabeling .
Structural and Electronic Effects
- Hydrophilicity : Sulfophenyl (logP ~−1.5) and tetrazine derivatives are more hydrophilic than pyridinyl analogs (logP ~1.2), impacting membrane permeability .
- Binding Interactions : Pyridinyl groups engage in π-π stacking with aromatic residues in enzyme active sites, while thiazole substituents may coordinate metal ions (e.g., zinc in mycobacterial enzymes) .
- Metabolic Stability : Fluorinated analogs (e.g., AcFET) resist oxidative metabolism, enhancing their half-life in vivo .
Biological Activity
(S)-2-amino-3-(4-(pyridin-2-yl)phenyl)propanoic acid, also known as L-Phenylalanine, 4-(2-pyridinyl)-, is a chiral amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in various fields including biochemistry, pharmacology, and medicinal chemistry. This article delves into its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14N2O2
- Molecular Weight : 242.27 g/mol
- CAS Number : 1336207-47-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, impacting metabolic pathways.
- Protein-Ligand Interactions : It serves as a probe in studying protein-ligand interactions due to its structural features that allow π-π stacking and hydrogen bonding with proteins .
- NMDA Receptor Modulation : Research indicates that derivatives of this compound can influence NMDA receptor activity, which is crucial for synaptic plasticity and memory function .
1. Antioxidant Activity
Studies have demonstrated that this compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in neuroprotection and the prevention of neurodegenerative diseases.
2. Neuroprotective Effects
Research has shown that the compound can provide neuroprotective effects by modulating neurotransmitter systems, particularly through its interaction with the NMDA receptor. These effects are beneficial in conditions such as Alzheimer's disease and other cognitive disorders .
3. Antimicrobial Activity
Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains. This opens avenues for its potential use in developing new antibiotics or antimicrobial agents .
Study on Enzyme Inhibition
In a study focusing on enzyme inhibition, this compound was tested against various enzymes involved in metabolic pathways. The results indicated a significant inhibitory effect on specific enzymes, suggesting its potential role in therapeutic applications targeting metabolic disorders.
Neuroprotective Study
A recent investigation evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal injury. The findings revealed that treatment with this compound significantly reduced neuronal cell death and improved functional outcomes in treated animals compared to controls .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
